molecular formula C21H24N2O6S B11249864 Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11249864
M. Wt: 432.5 g/mol
InChI Key: FEUDDXWTVOPGMP-UHFFFAOYSA-N
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Description

Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine ring system, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Benzoxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: This can be achieved through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the benzoxazepine intermediate with ethyl 2-aminobenzoate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The benzoxazepine ring system may allow the compound to bind to these targets with high specificity, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methylsulfonyl group and the ethyl ester functionality in This compound makes it unique compared to other benzoxazepine derivatives. These functional groups can significantly influence the compound’s reactivity and biological activity, potentially offering advantages in specific applications.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[(7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H24N2O6S/c1-4-28-21(25)15-7-5-6-8-16(15)22-20(24)19-11-12-23(30(3,26)27)17-13-14(2)9-10-18(17)29-19/h5-10,13,19H,4,11-12H2,1-3H3,(H,22,24)

InChI Key

FEUDDXWTVOPGMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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